molecular formula C18H16IN5OS B3747521 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide

2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide

Cat. No. B3747521
M. Wt: 477.3 g/mol
InChI Key: MPCTZOCGQFBQDF-UHFFFAOYSA-N
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Description

The compound “2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, analgesic, antitumor, anthelmintic, antibacterial, antihypertensive, antidepressant, anticonvulsant, and antiviral properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride, using aluminum trichloride (AlCl3) as a strong Lewis acid catalyst .


Molecular Structure Analysis

1,2,4-Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mechanism of Action

While the specific mechanism of action for “2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide” is not detailed in the available literature, 1,2,4-triazole derivatives have been designed based on the chemical structures of aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .

Future Directions

1,2,4-Triazole derivatives have shown promising results in various fields of medicinal chemistry . Future research could focus on synthesizing new derivatives and studying their antimicrobial, antioxidant, and antiviral potential . Additionally, further studies could explore the potential of these compounds as anticancer agents, given their ability to inhibit aromatase .

properties

IUPAC Name

N-(4-iodophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN5OS/c1-2-10-24-17(13-4-3-9-20-11-13)22-23-18(24)26-12-16(25)21-15-7-5-14(19)6-8-15/h2-9,11H,1,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCTZOCGQFBQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)I)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide
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2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide
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2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide

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